![molecular formula C15H18O4 B4629863 4-butyl-5,7-dimethoxy-2H-chromen-2-one](/img/structure/B4629863.png)
4-butyl-5,7-dimethoxy-2H-chromen-2-one
Overview
Description
4-Butyl-5,7-dimethoxy-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-ones, also known as coumarins. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. The structure of this compound consists of a chromen-2-one core with butyl and methoxy substituents at specific positions, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-5,7-dimethoxy-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 5,7-dimethoxy-4-hydroxycoumarin with butyl bromide under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-5,7-dimethoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in several therapeutic areas:
- Anticancer Activity : Research indicates that coumarin derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that 4-butyl-5,7-dimethoxy-2H-chromen-2-one can induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and induction of oxidative stress .
- Antimicrobial Properties : This compound has been investigated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. Its structural features contribute to its ability to disrupt microbial cell membranes .
Antioxidant Properties
The antioxidant activity of this compound has been well-documented. It scavenges free radicals and chelates metal ions, making it a candidate for studies related to oxidative stress and cellular protection .
Anti-inflammatory Effects
Research has shown that this compound can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various models .
Cosmetic Industry
Due to its pleasant aroma, this compound is utilized in the formulation of perfumes and cosmetics. Its stability and low toxicity make it an attractive ingredient for these products .
Food Industry
The compound is also employed as a flavoring agent in food products. Its natural origin and safety profile align with consumer preferences for natural additives in food formulations .
Case Studies
- Anticancer Research : A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent .
- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus showed that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antimicrobial properties .
- Inflammation Models : Animal studies have illustrated that administration of this compound reduced inflammation markers significantly compared to control groups, suggesting its utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-butyl-5,7-dimethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anticancer effects could be related to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Comparison with Similar Compounds
4-Butyl-5,7-dimethoxy-2H-chromen-2-one can be compared with other similar compounds, such as:
5,7-Dimethoxy-2H-chromen-2-one: Lacks the butyl substituent, which may affect its biological activity and chemical reactivity.
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: Contains additional hydroxyl groups, which can enhance its antioxidant properties.
4-Methyl-5,7-dimethoxy-2H-chromen-2-one: The presence of a methyl group instead of a butyl group can influence its solubility and reactivity
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-butyl-5,7-dimethoxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-4-5-6-10-7-14(16)19-13-9-11(17-2)8-12(18-3)15(10)13/h7-9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXZNQLTRGDEAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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